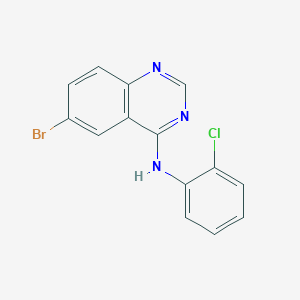

![molecular formula C15H13ClN2O2 B5557784 1-[2-(4-氯苯氧基)乙基]-1,3-二氢-2H-苯并咪唑-2-酮](/img/structure/B5557784.png)

1-[2-(4-氯苯氧基)乙基]-1,3-二氢-2H-苯并咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, where a primary aromatic amine reacts with carboxylic acid derivatives under specific conditions. For example, the synthesis of similar compounds has been demonstrated through the condensation of ortho-phenylenediamines with ethyl 4-chloro-3-oxobutanoate, providing a novel and straightforward approach to substituted 1H-benzimidazoles (Dayakar et al., 2015). Such methods could potentially be adapted for the synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one, utilizing appropriate starting materials and conditions to introduce the chlorophenoxyethyl group.

Molecular Structure Analysis

Benzimidazole derivatives often exhibit planar structures due to the aromatic nature of the benzimidazole core. For instance, the molecular structure of related compounds, such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, has been studied, revealing that the benzimidazole ring system is planar, which is a common feature among such molecules (Kaynak et al., 2008). This planarity plays a crucial role in the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Benzimidazole derivatives are known to participate in various chemical reactions, including alkylation, acylation, and coupling reactions. Their reactivity can be influenced by substituents on the benzimidazole ring. For example, the alkylation of benzimidazoles has been explored, showing that the introduction of substituents can affect the yield of substitution reactions (Zorina et al., 1988). Such reactions could be relevant for further functionalization of 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one.

科学研究应用

H1-抗组胺药

一系列 2-(4-取代-1-哌嗪基)苯并咪唑的合成和测试已探索了 H1-抗组胺活性。发现苯并咪唑核 1 位的 2-(取代-氧基)乙基中的氧原子显着增强了抗组胺活性,尤其是在体内。这突出了此类化合物在开发更有效的抗组胺药中的潜力 (Iemura et al., 1986)。

抗病毒化合物

对 1-(羟基烷基)-1H-苯并咪唑的研究表明它们对单纯疱疹病毒和脊髓灰质炎病毒有效,表明此类化合物在抗病毒治疗中的效用。这强调了苯并咪唑衍生物在寻找新的抗病毒剂中的重要性 (Garuti et al., 1982)。

聚合物合成

苯并咪唑衍生物在聚合物科学中的作用通过新型芳香族聚酰亚胺的合成和表征得到证明。这些聚合物在有机溶剂中表现出增强的溶解性和高热稳定性,使其适用于材料科学中的高性能应用 (Butt et al., 2005)。

催化

在催化领域,苯并咪唑衍生物已被确定为咪唑和苯并咪唑的铜催化 N-芳基化的有效配体。这一进步为杂芳族化合物的合成提供了一种更环保且用途更广泛的方法,杂芳族化合物在药品和农用化学品中至关重要 (Altman et al., 2007)。

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Some benzimidazole derivatives are known to be toxic, while others are used as drugs . Without specific toxicity data for this compound, it’s important to handle it with caution.

属性

IUPAC Name |

3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-11-5-7-12(8-6-11)20-10-9-18-14-4-2-1-3-13(14)17-15(18)19/h1-8H,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPWCWWBXXNIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCOC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)

![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)

![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)

![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)